molecular formula C7HF13O5 B118842 Perfluoro-3,6,9-trioxadecanoic acid CAS No. 151772-59-7

Perfluoro-3,6,9-trioxadecanoic acid

Cat. No.: B118842
CAS No.: 151772-59-7
M. Wt: 412.06 g/mol
InChI Key: GNQWOKPKDHCUSB-UHFFFAOYSA-N
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Description

Perfluoro-3,6,9-trioxadecanoic acid is a fluorinated organic compound with the chemical formula C₇HF₁₃O₅. It is known for its unique chemical structure, which includes multiple fluorine atoms and ether linkages. This compound is primarily used as a surfactant and interface agent due to its excellent wetting and dispersing properties on both liquid and solid surfaces .

Mechanism of Action

Target of Action

Perfluoro-3,6,9-trioxadecanoic acid, like other per- and polyfluoroalkyl substances (PFAS), primarily targets the Peroxisome Proliferator-Activated Receptor (PPAR) . The PPAR nuclear receptor is highly expressed in the liver, heart, and kidney, and it plays a crucial role in regulating fatty acid metabolism and peroxisome proliferation .

Mode of Action

The interaction of this compound with its target, the PPAR nuclear receptor, is primarily driven by hydrogen bonds or van der Waals interactions . This interaction can disrupt the normal functioning of the PPAR signaling pathway .

Biochemical Pathways

The disruption of the PPAR signaling pathway by this compound can lead to several downstream adverse effects. These include developmental toxicities, altered lipid and glucose metabolism, decreased plasma thyroid hormone levels, and changes in liver weight .

Pharmacokinetics

Like other pfas, it is known to bioaccumulate in the human body, presenting potential health risks

Result of Action

The molecular and cellular effects of this compound’s action can be severe. It can cause cellular toxicity and present potential health risks . In specific tissues, strong acids like this compound can produce a coagulation necrosis characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure conditions such as salinity and uptake can affect the sensitivity of different species to PFAS . Moreover, the concentration of PFAS within upper sea surface layers and the co-localization of buoyant eggs and other early development stages of pelagic fish species to the sea surface can potentially align with environmentally relevant concentrations of these substances .

Biochemical Analysis

Biochemical Properties

Perfluoro-3,6,9-trioxadecanoic acid is an important surfactant and interface active agent . Its unique chemical structure gives it excellent wetting and dispersion properties on both liquid and solid interfaces . It is often used to prepare friction agents, lubricants, surface treatment agents, and phosphorus removal agents and coatings in electronic devices .

Cellular Effects

It is known that perfluoroalkyl substances (PFAS), a group to which this compound belongs, can cause disruptions in lipid metabolism . This disruption has been implicated in several downstream adverse health outcomes, including developmental toxicities, altered lipid and glucose metabolism, decreased plasma thyroid hormone levels, and changes in liver weight .

Molecular Mechanism

It is known that PFAS, including this compound, can interact with peroxisome proliferator-activated receptors (PPARs), which play a prevalent role in lipid metabolism . This interaction can lead to metabolic reprogramming and increased fatty acid uptake, which may contribute to tumor cell proliferation .

Temporal Effects in Laboratory Settings

It is known that the compound is highly stable due to the strength of the carbon-fluorine bond . This stability makes it resistant to degradation, leading to its detection in various environmental samples .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-studied. It is known that exposure to PFAS can lead to adverse health effects. For example, in a study with Sprague Dawley rats, exposure to a related compound led to decreased thyroid hormone concentrations and significant differences in plasma concentrations between sexes .

Metabolic Pathways

It is known that PFAS can disrupt lipid metabolism, which suggests that this compound may interact with enzymes and cofactors involved in these pathways .

Transport and Distribution

Due to its surfactant properties, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its surfactant properties, it may be localized to areas of the cell where it can interact with lipids and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluoro-3,6,9-trioxadecanoic acid is typically synthesized through chemical synthesis methods. The process involves the reaction of appropriate starting materials under controlled conditions to achieve the desired product. The specific synthetic route can vary depending on the required purity and scale of production .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in facilities equipped with advanced chemical reactors and purification systems to meet the stringent quality standards required for its various applications .

Chemical Reactions Analysis

Types of Reactions

Perfluoro-3,6,9-trioxadecanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce perfluorinated carboxylic acids, while reduction reactions may yield perfluorinated alcohols .

Scientific Research Applications

Perfluoro-3,6,9-trioxadecanoic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perfluoro-3,6,9-trioxadecanoic acid is unique due to its specific chemical structure, which provides exceptional wetting and dispersing properties. Its ability to form stable complexes with a wide range of molecules makes it highly versatile for various applications .

Properties

IUPAC Name

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF13O5/c8-2(9,1(21)22)23-3(10,11)4(12,13)24-5(14,15)6(16,17)25-7(18,19)20/h(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQWOKPKDHCUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3(OCF2CF2)2OCF2COOH, C7HF13O5
Record name Acetic acid, 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380837
Record name Perfluoro-3,6,9-trioxadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151772-59-7
Record name Perfluoro-3,6,9-trioxadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoro-3,6,9-trioxadecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Perfluoro-3,6,9-trioxadecanoic acid (PFO3DA) interact with Human Serum Albumin (HSA) and what are the implications of this interaction?

A1: The research indicates that PFO3DA binds to HSA primarily through exothermic interactions, suggesting a thermodynamically favorable process []. This binding is driven mainly by hydrogen bonds and van der Waals interactions, implying a combination of specific and non-specific forces contributing to the interaction []. The study further reveals that the primary binding site for PFO3DA is located within subdomain IIA of the HSA structure [].

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